molecular formula C16H8N4 B1626831 3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene CAS No. 37660-36-9

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene

Cat. No.: B1626831
CAS No.: 37660-36-9
M. Wt: 256.26 g/mol
InChI Key: QYLPBNHXSRSYLR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with dicarbonyl compounds under specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts . Another method includes the use of green chemistry pathways, which involve microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

Industrial Production Methods

Industrial production of biquinoxalylene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of biquinoxalylene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to biquinoxalylene include other quinoxaline derivatives such as quinoxaline itself, quinoline, and quinazoline. These compounds share a similar fused heterocyclic structure but differ in the specific arrangement of atoms and functional groups .

Uniqueness

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4/c1-2-6-10-9(5-1)17-13-14(18-10)16-15(13)19-11-7-3-4-8-12(11)20-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLPBNHXSRSYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)C4=NC5=CC=CC=C5N=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493046
Record name Cyclobuta[1,2-b:3,4-b']diquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37660-36-9
Record name Cyclobuta[1,2-b:3,4-b']diquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Reactant of Route 2
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Reactant of Route 3
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Reactant of Route 4
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Reactant of Route 5
Reactant of Route 5
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Reactant of Route 6
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene

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